molecular formula C21H36N4O8 B15144127 Laninamivir octanoate-d3

Laninamivir octanoate-d3

Cat. No.: B15144127
M. Wt: 475.6 g/mol
InChI Key: UKTIJASCFRNWCB-KPQPBROHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laninamivir octanoate-d3 is a derivative of laninamivir octanoate, a prodrug of laninamivir. Laninamivir octanoate is a long-acting neuraminidase inhibitor used in the treatment of influenza. It is particularly effective against oseltamivir-resistant strains of the influenza virus . This compound is a deuterated form, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laninamivir octanoate-d3 involves multiple steps, starting from laninamivir. The key steps include the esterification of laninamivir with octanoic acid and the subsequent deuteration of specific hydrogen atoms. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and deuteration processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Laninamivir octanoate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and deuterium sources for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include laninamivir, octanoic acid, and deuterated derivatives of laninamivir octanoate .

Scientific Research Applications

Laninamivir octanoate-d3 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving deuterated drugs and their pharmacokinetics.

    Biology: Employed in research on influenza virus mechanisms and resistance.

    Medicine: Investigated for its potential in treating influenza, especially in cases resistant to other neuraminidase inhibitors.

    Industry: Utilized in the development of long-acting antiviral drugs and formulations

Mechanism of Action

Laninamivir octanoate-d3 exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuteration of the compound enhances its stability and prolongs its action in the respiratory tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Laninamivir octanoate-d3 is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains. The deuteration further enhances its stability and pharmacokinetic properties, making it a valuable compound in the treatment of influenza .

Properties

Molecular Formula

C21H36N4O8

Molecular Weight

475.6 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3

InChI Key

UKTIJASCFRNWCB-KPQPBROHSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O

Origin of Product

United States

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